molecular formula C14H15ClO B1531444 1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098091-80-4

1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol

Cat. No. B1531444
CAS RN: 2098091-80-4
M. Wt: 234.72 g/mol
InChI Key: CWEUSQGHKNXTKW-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol” is an organic molecule that contains a cyclopentanol group, a propynyl group, and a chlorophenyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields like medicinal chemistry and materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of the polar hydroxyl group and the electronegative chlorine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The hydroxyl group could potentially undergo reactions like esterification or oxidation. The carbon-chlorine bond in the chlorophenyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the presence of functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivities .

Scientific Research Applications

Optical Applications

The compound’s structure suggests potential use in modifying and improving linear and nonlinear optical properties. This could be applied in optical switching, optical logic, memory devices, and signal processing due to its donor–acceptor interactions which enhance molecular charge transport and nonlinear activity .

Antimicrobial Activity

Similar compounds have been studied for their antimicrobial properties. While specific data on the compound is not available, its structural similarity to other antimicrobial agents suggests it could be synthesized and tested for such activities .

Nonlinear Optics

The compound may have applications in nonlinear optics, as indicated by studies on related molecules which showed increased second harmonic generation (SHG) efficiency. This implies potential use in SHG studies at various characteristic wavelengths .

Laser Dye Medium

Compounds with similar structures have been synthesized and examined as new laser media. The photophysical properties of these compounds were investigated under different conditions, suggesting that the compound could also be studied for its effectiveness as a laser dye medium .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

1-[3-(4-chlorophenyl)prop-2-ynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c15-13-7-5-12(6-8-13)4-3-11-14(16)9-1-2-10-14/h5-8,16H,1-2,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEUSQGHKNXTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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